molecular formula C10H9FN2O2S B2984520 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 781632-83-5

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2984520
CAS No.: 781632-83-5
M. Wt: 240.25
InChI Key: XLJXMEMTIHCCGG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
  • 5-[1-(4-Bromophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
  • 5-[1-(4-Methylphenoxy)ethyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular oxadiazole derivative potentially more effective in its applications .

Properties

IUPAC Name

5-[1-(4-fluorophenoxy)ethyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c1-6(9-12-13-10(16)15-9)14-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJXMEMTIHCCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)O1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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